molecular formula C12H14ClNO2 B14124123 4-Chloropiperidin-1-yl benzoate

4-Chloropiperidin-1-yl benzoate

Cat. No.: B14124123
M. Wt: 239.70 g/mol
InChI Key: PWEGUZNSCXJPPM-UHFFFAOYSA-N
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Description

4-Chloropiperidin-1-yl benzoate is a chemical compound with the molecular formula C12H14ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing five carbon atoms and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropiperidin-1-yl benzoate typically involves the reaction of 4-chloropiperidine with benzoic acid or its derivatives. One common method is the esterification reaction, where 4-chloropiperidine reacts with benzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloropiperidin-1-yl benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the piperidine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloropiperidin-1-yl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloropiperidin-1-yl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a piperidine ring with a benzoate ester group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

(4-chloropiperidin-1-yl) benzoate

InChI

InChI=1S/C12H14ClNO2/c13-11-6-8-14(9-7-11)16-12(15)10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

PWEGUZNSCXJPPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1Cl)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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